molecular formula C20H20ClN5O4S2 B2365911 N-((4-(2-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 392247-53-9

N-((4-(2-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2365911
CAS No.: 392247-53-9
M. Wt: 493.98
InChI Key: MUGRJEHNOHYFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(2-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20ClN5O4S2 and its molecular weight is 493.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-((4-(2-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a compound that integrates a 1,2,4-triazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, antibacterial properties, and other pharmacological effects.

Chemical Structure

The compound features a triazole ring substituted with a chlorophenyl group and a morpholinosulfonyl benzamide. The structural formula can be represented as follows:

C19H21ClN4O3S\text{C}_{19}\text{H}_{21}\text{Cl}\text{N}_4\text{O}_3\text{S}

Anticancer Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines using assays like the XTT assay. A study indicated that triazole derivatives can induce apoptosis in cancer cells and inhibit angiogenesis, making them promising candidates for cancer therapy .

Case Study:
In a comparative study, a series of 3-amino-1,2,4-triazole derivatives were synthesized and tested against several cancer cell lines. The results revealed that modifications in the triazole structure significantly impacted their anticancer activity, with some compounds demonstrating IC50 values in the low micromolar range .

Antibacterial Properties

The antibacterial activity of triazole derivatives has been extensively documented. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Compound AE. coli520
Compound BS. aureus1018
Compound CP. aeruginosa822

The above table illustrates the minimum inhibitory concentrations (MIC) and zones of inhibition for various triazole derivatives against common bacterial strains .

The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors within microbial cells or cancer cells. For instance, triazoles are known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which play roles in inflammatory pathways and tumor progression .

Pharmacological Potential

Apart from anticancer and antibacterial activities, this compound may also exhibit other pharmacological properties such as anti-inflammatory and antiviral effects. The presence of the mercapto group in the triazole enhances its reactivity and potential therapeutic applications against various diseases .

Properties

IUPAC Name

N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4S2/c21-16-3-1-2-4-17(16)26-18(23-24-20(26)31)13-22-19(27)14-5-7-15(8-6-14)32(28,29)25-9-11-30-12-10-25/h1-8H,9-13H2,(H,22,27)(H,24,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGRJEHNOHYFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NNC(=S)N3C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.